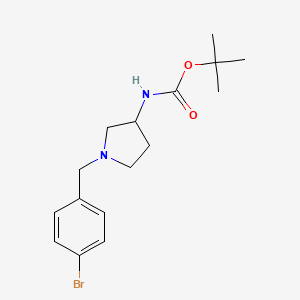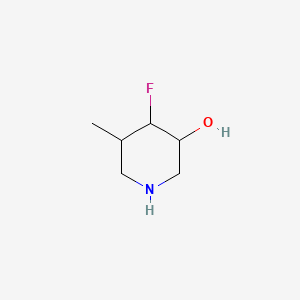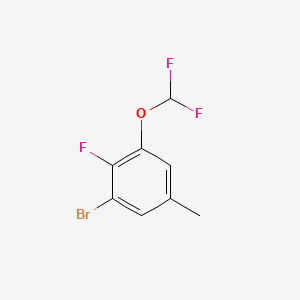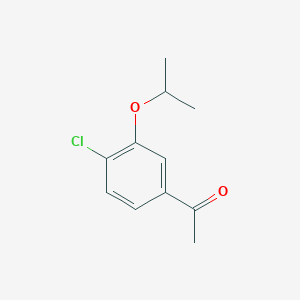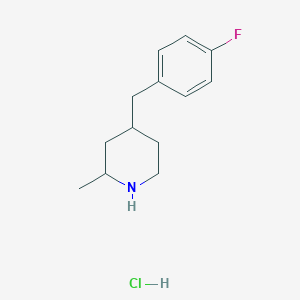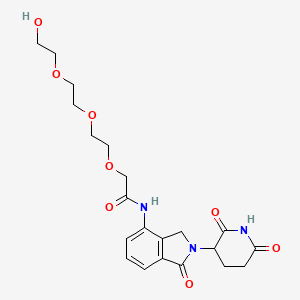
Lenalidomide-acetamido-O-PEG3-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-acetamido-O-PEG3-OH is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes . This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) chain, which can improve its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-acetamido-O-PEG3-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions, including bromination, cyclization, and hydrogenation . The PEG chain is then attached to the lenalidomide molecule through an acetamido linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs . Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lenalidomide-acetamido-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s therapeutic properties .
科学的研究の応用
Lenalidomide-acetamido-O-PEG3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of PEGylation on drug properties.
作用機序
The mechanism of action of lenalidomide-acetamido-O-PEG3-OH involves modulation of the immune system and targeted protein degradation. The compound binds to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins involved in cancer cell survival . This targeted protein degradation is crucial for its therapeutic effects in hematological cancers .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but different pharmacokinetic properties.
Lenalidomide: The base compound, widely used in the treatment of multiple myeloma and myelodysplastic syndromes.
Uniqueness
Lenalidomide-acetamido-O-PEG3-OH is unique due to its PEGylation, which enhances its solubility and bioavailability compared to its parent compounds . This modification potentially improves its therapeutic efficacy and reduces side effects, making it a promising candidate for further research and development .
特性
分子式 |
C21H27N3O8 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C21H27N3O8/c25-6-7-30-8-9-31-10-11-32-13-19(27)22-16-3-1-2-14-15(16)12-24(21(14)29)17-4-5-18(26)23-20(17)28/h1-3,17,25H,4-13H2,(H,22,27)(H,23,26,28) |
InChIキー |
NHOMULPYZVLOMA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


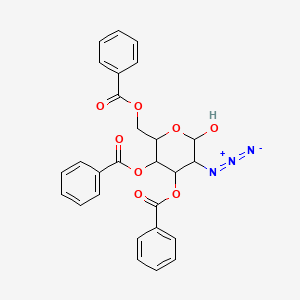

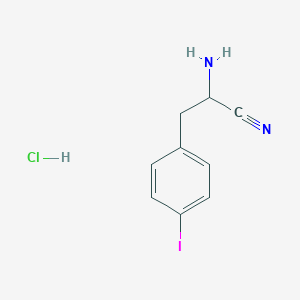

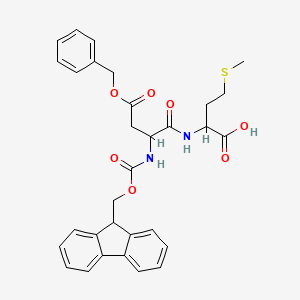
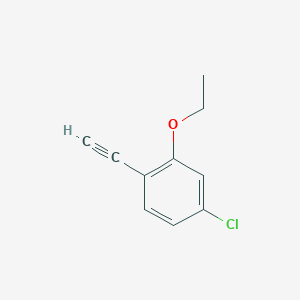
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)

![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)
